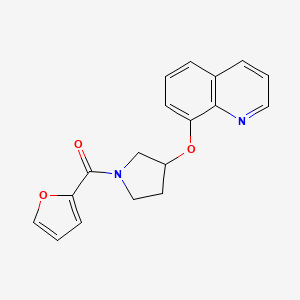

Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

Description

Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a pyrrolidine core substituted with a quinolin-8-yloxy group at the 3-position and a furan-2-yl methanone moiety at the 1-position.

Properties

IUPAC Name |

furan-2-yl-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c21-18(16-7-3-11-22-16)20-10-8-14(12-20)23-15-6-1-4-13-5-2-9-19-17(13)15/h1-7,9,11,14H,8,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCGWIYVYQSLPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction sequences .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the quinoline moiety results in tetrahydroquinoline derivatives .

Scientific Research Applications

Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The furan ring can participate in electron transfer reactions, while the pyrrolidine ring may enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone:

Comparative Analysis

- Quinoline vs. The latter’s fused heterocyclic system may enhance binding to kinase ATP pockets, as seen in kinase inhibitors like midostaurin.

- Methanone Linker Variations: The target’s furan-2-yl methanone linker differs from the pyrrolidin-1-yl methanone in the piperidine analog . Furan’s electron-rich aromaticity could influence solubility and metabolic stability compared to the aliphatic pyrrolidine.

- Sugar Conjugation: The isoquinolinone-glucose conjugate () demonstrates how hydrophilic groups (e.g., glucose) improve aqueous solubility (mp 223–226°C) , whereas the target compound’s lipophilic quinoline and furan groups likely reduce solubility, favoring membrane permeability.

- Synthetic Routes: The glucose-conjugated compound () was synthesized via glycosylation using tetraacetyl-D-glucose, followed by deprotection . By contrast, the target compound’s synthesis would likely involve coupling quinolin-8-ol with a pyrrolidine precursor, followed by methanone formation.

Research Findings and Implications

- Biological Activity: While direct data for the target compound are absent, its quinoline moiety is associated with antimalarial (e.g., chloroquine) and anticancer (e.g., camptothecin derivatives) activity. The imidazo-pyrrolo-pyrazine analogs () are likely kinase inhibitors, given their structural similarity to staurosporine analogs .

Physicochemical Properties :

The glucose conjugate () has a higher melting point (223–226°C) due to hydrogen bonding, whereas the target compound’s melting point is unreported but predicted to be lower based on its lipophilicity.- Spectroscopic Data: The glucose-conjugated compound () showed distinct 1H-NMR signals for aromatic protons (δ 7.42–7.82) and glucose protons (δ 3.2–5.0) . The target compound’s NMR would likely exhibit similar furan/quinoline aromatic signals but lack glucose-related peaks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.